molecular formula C24H24FN5O5 B12189261 N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide

Cat. No.: B12189261
M. Wt: 481.5 g/mol
InChI Key: OBJYUZCVWUYYSV-UHFFFAOYSA-N
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Description

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide is a complex organic compound that features a quinazoline and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Indole Moiety: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The final step involves the coupling of the quinazoline and indole intermediates with glycinamide under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline moiety, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It can serve as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N2-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide involves its interaction with specific molecular targets. The quinazoline moiety may inhibit certain enzymes by binding to their active sites, while the indole moiety could interact with receptors or other proteins, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]glycinamide is unique due to the presence of both the quinazoline and indole moieties, along with the specific substitution pattern. This combination of structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24FN5O5

Molecular Weight

481.5 g/mol

IUPAC Name

2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C24H24FN5O5/c1-34-20-8-17-19(9-21(20)35-2)29-13-30(24(17)33)12-23(32)28-11-22(31)26-6-5-14-10-27-18-4-3-15(25)7-16(14)18/h3-4,7-10,13,27H,5-6,11-12H2,1-2H3,(H,26,31)(H,28,32)

InChI Key

OBJYUZCVWUYYSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCCC3=CNC4=C3C=C(C=C4)F)OC

Origin of Product

United States

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